molecular formula C15H13N3O2 B5807899 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No. B5807899
M. Wt: 267.28 g/mol
InChI Key: DNYVZIQBIVEKAG-UHFFFAOYSA-N
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Description

2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring. It has been synthesized using various methods, and its mechanism of action is still being studied. In

Scientific Research Applications

2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, the compound has shown promising results as an anti-inflammatory, anti-cancer, and anti-microbial agent. In materials science, it has been studied for its potential use in organic light-emitting diodes, solar cells, and sensors. In agriculture, the compound has been studied for its potential use as a herbicide.

Mechanism of Action

The mechanism of action of 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is still being studied. However, some studies suggest that the compound may act by inhibiting specific enzymes or receptors in the body. For example, one study found that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been shown to have various biochemical and physiological effects. In one study, the compound was found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In another study, it was found to have anti-inflammatory effects by reducing the production of inflammatory mediators. Additionally, the compound has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its versatility. The compound has been shown to have potential applications in various fields, making it a useful tool for researchers. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of interest is the study of the compound's potential as a therapeutic agent for various diseases. Additionally, the compound's potential applications in materials science and agriculture warrant further investigation.

Synthesis Methods

The synthesis of 2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been reported in several studies. One of the commonly used methods involves the reaction of 2-methylphenol with chloromethyl methyl ether in the presence of a base, followed by the reaction of the resulting product with cyanic acid. The final step involves the reaction of the intermediate product with 2-chloropyridine in the presence of a base to yield the desired compound.

properties

IUPAC Name

5-[(2-methylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-6-2-3-8-13(11)19-10-14-17-15(18-20-14)12-7-4-5-9-16-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYVZIQBIVEKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

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